4-(2-nitrovinyl)benzene-1,2-diol

Catalog No.
S624789
CAS No.
108074-44-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-nitrovinyl)benzene-1,2-diol

CAS Number

108074-44-8

Product Name

4-(2-nitrovinyl)benzene-1,2-diol

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+

InChI Key

LLJASJHXECDHOM-ONEGZZNKSA-N

SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Synonyms

1,2-dihydroxy-4-(nitroethenyl)benzene, SL-1, SL-1 pigment

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O

Application in Metabolic Engineering and Diol Biosynthesis

Specific Scientific Field: Metabolic Engineering and Biotechnology

Summary of the Application: The compound is involved in the biosynthetic pathways of diols from renewable biomass in Escherichia coli . Diols have wide applications in many fields, such as clothing, biofuels, food, surfactant, and cosmetics .

Methods of Application or Experimental Procedures: The production of diols, including the optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network, has been enhanced through metabolic-engineering strategies .

Results or Outcomes: The dynamic regulation by multiple control modules balances growth and production, directing carbon sources for diol production . The challenges in the diol-biosynthesis process remain, and potential methods to improve the diol-producing ability of the host are suggested .

Application in Antibacterial Activity

Specific Scientific Field: Pharmacology and Microbiology

Summary of the Application: The compound exhibits strong antibacterial activity against several plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Methods of Application or Experimental Procedures: The compound was isolated from the Chinese endemic plant Piper austrosinense using bioassay-guided fractionation .

Results or Outcomes: The compound has a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Colorimetric Detection of Metal Ions

Specific Scientific Field: Analytical Chemistry

Summary of the Application: The compound “SL-1” has been used as a colorimetric chemosensor for the detection of multiple metal ions .

Methods of Application or Experimental Procedures: The sensing ability of the compound towards various metal ions was investigated using the UV-Visible spectra monitoring method in a mixture of H2O and dimethylformamide (DMF) solvent .

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69-288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

Application in Antiviral Activity

Specific Scientific Field: Pharmacology

Methods of Application or Experimental Procedures: 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes: Among all tested compounds, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .

Application in Pesticide Development

Specific Scientific Field: Agricultural Chemistry

Methods of Application or Experimental Procedures: The compound was obtained using bioassay-guided fractionation . The antibacterial activity was tested against various plant pathogens, including Xanthomonas oryzae pathovar oryzae (Xoo), X. axonopodis pv. citri (Xac), X. oryzae pv. oryzicola (Xoc), and X. campestris pv. mangiferaeindicae (Xcm) .

Results or Outcomes: The compound exhibited a broad antibacterial spectrum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L . In a pot experiment, the compound showed an excellent protective effect against Xoo, with a controlled efficacy reaching 72.73% at 4 MIC .

Application in Environmental Monitoring

Specific Scientific Field: Environmental Science

Results or Outcomes: The compound showed colorimetric properties with Cr3+, Fe2+, Fe3+, and Hg2+ ions, resulting in a different color change for each metal that could be identified easily with the naked eye . The UV-Vis spectra indicated a significant red shift (~69–288 nm) from the origin after the addition of the ligand to these metal ions, which may be due to ligand-to-metal charge-transfer (LMCT) .

This compound is a derivative of benzene with two hydroxyl groups (-OH) attached at positions 1 and 2 (catechol) and a nitroethylene group (-CH=CH-NO2) attached at position 4. The double bond within the nitroethylene group has an E configuration, meaning the nitro group (NO2) and the hydrogen (H) are on opposite sides of the double bond.


Molecular Structure Analysis

The key features of the molecule include:

  • Aromatic benzene ring with two hydroxyl groups in ortho positions (catechol). Catechol is a known antioxidant and chelating agent [].
  • Nitroethylene group attached to the ring. The presence of the nitro group makes the molecule electron-withdrawing, potentially affecting its reactivity.
  • E configuration of the double bond in the nitroethylene group, which may influence its spatial interactions with other molecules.

Chemical Reactions Analysis

  • Addition reactions: The double bond in the nitroethylene group could undergo addition reactions with nucleophiles due to its electron-deficient nature.
  • Acid-base reactions: The hydroxyl groups can act as Brønsted-Lowry acids, donating protons (H+).
  • Redox reactions: The nitro group can potentially participate in redox reactions depending on the reaction conditions.

Physical And Chemical Properties Analysis

No data on specific physical and chemical properties (melting point, boiling point, solubility, etc.) is currently available for 4-[(E)-2-nitroethenyl]benzene-1,2-diol.

  • The nitro group can be a potential explosive hazard if heated rapidly or exposed to strong oxidizing agents [].
  • Catechol can be an irritant and may cause skin sensitization [].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

181.03750770 g/mol

Monoisotopic Mass

181.03750770 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-04-14
Mikami Y; Takahashi K; Fukushima K; Yazawa K; Arai T; Kubo A; Saito N; Kawakami N; A new pigment from Streptomyces lavendulae, Journal of Antibiotics, 403, 386-387. DOI:10.7164/antibiotics.40.385 PMID:3570990

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